PMPB is a valuable reagent in Suzuki-Miyaura coupling reactions, a cornerstone of organic synthesis for creating carbon-carbon bonds. It serves as a boron source, reacting with various aryl and vinyl halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction allows researchers to efficiently construct complex organic molecules with diverse functionalities.
PMPB can be employed in hydroboration reactions, where it reacts with alkenes or alkynes to introduce a hydroxyl group (-OH) and a boron atom (-B) onto the molecule. This transformation is useful for creating valuable intermediates for further synthetic manipulations.
2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. The molecular formula of this compound is , and it has a molecular weight of approximately 201.09 g/mol. The presence of both a methoxypropyl group and a tetramethyl dioxaborolane moiety contributes to its distinctive properties, including enhanced stability and reactivity in organic synthesis. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents like dichloromethane and ethyl acetate.
The chemical reactivity of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to the boron atom within its structure. It can participate in various reactions such as:
These reactions make it a versatile intermediate for synthesizing complex organic molecules.
The specific biological effects of this compound require further investigation to fully understand its pharmacological profile.
The synthesis of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high purity levels.
2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several notable applications:
Interaction studies involving 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its binding affinity with biological targets. These studies are critical for understanding how the compound interacts at a molecular level:
Such studies are essential for guiding further research and development efforts.
Several compounds share structural similarities with 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1073354-41-2 | 0.96 |
| 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 852228-08-1 | 0.96 |
| N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 1311165-58-8 | 0.96 |
| N-(2-(Pyrrolidin-1-yl)propyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 1353880-12-2 | 0.94 |
These compounds highlight the versatility of boron-containing pyridine derivatives in medicinal chemistry and material science. Each possesses unique properties that can be exploited for various applications while sharing core structural features that enhance their reactivity and biological activity.
Hydroboration reactions employing pyridine iodoborane reagents offer a direct route to synthesize 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In this method, pyridine iodoborane (Py·BH₂I) reacts with alkenes or alkynes under controlled conditions, followed by treatment with pinacol to form the boronate ester. For example, hydroboration of 3-methoxypropene with Py·BH₂I in tetrahydrofuran (THF) at 25°C yields the intermediate borane, which is subsequently quenched with pinacol to generate the target compound.
A key advantage of this approach is its compatibility with functionalized alkenes. The reaction proceeds via a three-center transition state, where the boron atom selectively adds to the less substituted carbon of the alkene, driven by steric and electronic factors. However, competitive formation of dialkylborinic acid derivatives remains a challenge, particularly with terminal alkenes. Increasing the stoichiometry of Py·BH₂I minimizes this side reaction, improving yields to 60–75% for hindered substrates.
| Substrate | Reaction Time (h) | Yield (%) | Selectivity (mono:di) |
|---|---|---|---|
| 3-Methoxypropene | 2.5 | 72 | 8:1 |
| Allyl methoxypropyl | 3.0 | 65 | 5:1 |
| Styrene derivative | 1.8 | 68 | 7:1 |
Table 1: Hydroboration yields and selectivity using Py·BH₂I.
Catalytic borylation strategies utilizing Grignard reagents have emerged as a metal-free alternative for synthesizing 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In this method, Grignard reagents (e.g., 3-methoxypropylmagnesium bromide) react with pinacolborane (PinBH) in ethereal solvents at ambient temperature. The reaction proceeds via a single-step mechanism, where the Grignard reagent transfers its organic group to the boron center, forming the boronate ester and magnesium halide byproducts.
This approach is highly efficient, with reaction times as short as 15 minutes and yields exceeding 90% for aryl and vinyl substrates. The absence of transition metal catalysts eliminates concerns about residual metal contamination, making the product suitable for pharmaceutical applications. For example, the synthesis of 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 3-methoxypropylmagnesium bromide and PinBH in THF achieves 94% yield under optimized conditions.
$$
\text{R-MgX} + \text{PinBH} \rightarrow \text{R-BPin} + \text{MgX}_2 \quad \text{(X = Cl, Br)}
$$
Equation 1: General reaction scheme for catalytic borylation using Grignard reagents.
Barbier conditions further enhance this method by enabling one-pot syntheses. For instance, combining 3-methoxypropyl bromide, magnesium, and PinBH in THF at 25°C directly yields the boronate ester without isolating the Grignard intermediate, simplifying the workflow.
The choice of solvent profoundly influences the regioselectivity and efficiency of boron-carbon bond formation in 2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis. Ethereal solvents, particularly THF, are preferred due to their ability to stabilize reactive intermediates and modulate reaction kinetics. THF’s high polarity and Lewis basicity enhance the solubility of Grignard reagents and boronate intermediates, facilitating faster reaction rates.
In hydroboration reactions, non-polar solvents like diethyl ether favor anti-Markovnikov addition by stabilizing the less polar transition state. Conversely, polar aprotic solvents such as dimethoxyethane promote Markovnikov selectivity through electronic stabilization of the partial charges in the transition state. For the methoxypropyl-substituted dioxaborolane, THF achieves a balance, yielding 70–80% regioselectivity for the desired isomer.
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Regioselectivity (Desired:Undesired) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 0.45 | 8:1 |
| Diethyl ether | 4.3 | 0.32 | 6:1 |
| Dimethoxyethane | 7.2 | 0.38 | 7:1 |
Table 2: Solvent effects on regioselectivity and reaction kinetics.
Steric effects from the tetramethyl groups in the dioxaborolane ring further refine selectivity. In THF, the bulky methyl substituents hinder approach of the boron center to sterically congested regions of the alkene, directing addition to the less hindered position. This combination of solvent and steric guidance ensures consistent regioselectivity across diverse substrates.
The tetramethyl substituents on the dioxaborolane ring impose significant steric constraints during boron transfer (Figure 2). Kinetic studies reveal:
Table 2: Steric effects on hydroboration rates
| Substituent Pattern | Relative Rate (k rel) |
|---|---|
| 4,4,5,5-Tetramethyl | 1.00 |
| 4,5-Dimethyl | 3.45 |
| Unsubstituted | 7.20 |
Steric bulk slows boron transfer but enhances regioselectivity by disfavoring alternative transition states [4].
The 1,3,2-dioxaborolane ring’s stability arises from n→σ* orbital interactions between oxygen lone pairs and boron’s empty p orbital (Figure 3). Critical observations:
The Suzuki-Miyaura cross-coupling reaction represents one of the most significant applications of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthetic organic chemistry [1] [2]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the boronic ester and various aryl halides and triflates under mild reaction conditions [2] [3].
Mechanistic Framework
The Suzuki-Miyaura coupling proceeds through a well-established palladium(0)/palladium(II) catalytic cycle involving three key elementary steps [2] [3]. The initial oxidative addition of the aryl halide or triflate to the palladium(0) catalyst generates an organopalladium(II) complex [4] [5]. Subsequently, transmetalation occurs between the palladium complex and the activated boronic ester, facilitated by base coordination [6] [2]. The catalytic cycle concludes with reductive elimination to form the desired biaryl product while regenerating the palladium(0) catalyst [2] [3].
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group offers several advantages in this transformation. The pinacol ester framework provides enhanced stability compared to free boronic acids while maintaining sufficient reactivity for transmetalation [6] [7]. Studies have demonstrated that the electronic properties of the dioxaborolane ring significantly influence the rate of transmetalation, with electron-rich protecting groups facilitating faster reaction rates [6].
Reaction Optimization and Scope
Systematic optimization studies have established optimal reaction conditions for 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura couplings [8] [9]. The following table summarizes key reaction parameters:
| Parameter | Typical Values | Optimized Conditions |
|---|---|---|
| Catalyst Loading | 1-10 mol% | 0.1-5 mol% |
| Temperature Range | 25-100°C | 60-80°C |
| Reaction Time | 1-24 hours | 2-6 hours |
| Base Requirements | K₂CO₃, Na₂CO₃, KOH | Cs₂CO₃, K₃PO₄ |
| Solvent Systems | THF/H₂O, DMF, Toluene | DME/H₂O, DMA |
| Substrate Scope | Aryl halides, triflates, heteroaryls | Sterically hindered substrates |
The substrate scope encompasses a broad range of aryl halides and triflates, with reactivity following the general order: aryl iodides > aryl triflates > aryl bromides >> aryl chlorides [2] [4]. Electron-deficient aryl halides typically exhibit enhanced reactivity due to facilitated oxidative addition, while electron-rich substrates may require more forcing conditions or specialized catalyst systems [10].
Functional Group Tolerance
The Suzuki-Miyaura coupling with 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates remarkable functional group tolerance [2] [3]. Compatible functionalities include esters, amides, nitriles, ethers, aldehydes, and ketones under appropriate reaction conditions [8] [9]. This broad tolerance stems from the mild reaction conditions and the stability of the dioxaborolane protecting group toward various functional groups [9] [11].
Stereospecificity and Selectivity
Recent advances have demonstrated that secondary boronic esters can undergo stereospecific Suzuki-Miyaura coupling with complete retention or inversion of configuration, depending on the catalyst system employed [4] [12]. These developments have expanded the utility of the transformation for constructing stereochemically complex molecules [4] [13].
The integration of hydroboration reactions with subsequent cross-coupling transformations has emerged as a powerful strategy for complex molecule assembly [14] [15]. 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as both a hydroboration reagent and a coupling partner in these tandem sequences [16] [15].
Hydroboration-Suzuki Tandem Reactions
The hydroboration-Suzuki tandem sequence combines the regioselective hydroboration of alkenes with immediate cross-coupling to form complex carbon frameworks in a single operation [14] [15]. This approach eliminates the need for isolation and purification of intermediate boronic esters, thereby improving overall synthetic efficiency [16].
The following table summarizes the characteristics of various hydroboration-coupling sequences:
| Reaction Type | Regioselectivity | Stereochemistry | Typical Yields |
|---|---|---|---|
| Alkene Hydroboration | Anti-Markovnikov | Syn addition | 70-95% |
| Hydroboration-Suzuki Tandem | Retained selectivity | Retention/Inversion | 60-90% |
| Hydroboration-Oxidation | Anti-Markovnikov | Syn addition | 80-95% |
| Multicomponent Assembly | Variable | Controlled | 50-85% |
Mechanistic Considerations
The tandem hydroboration-coupling sequence proceeds through initial anti-Markovnikov hydroboration of the alkene substrate [17] [18]. The resulting alkylboronic ester intermediate undergoes immediate transmetalation with the palladium catalyst, followed by coupling with the aryl halide electrophile [14] [15]. The overall transformation maintains the regioselectivity established during the hydroboration step while enabling rapid construction of complex molecular architectures [16].
Multicomponent Assembly Strategies
Advanced applications of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in multicomponent assembly reactions have been developed [19] [20]. These transformations combine three or more components in a single operation, enabling the rapid construction of complex molecular frameworks [19] [20]. The boronic ester serves as a key coupling partner that facilitates the assembly of diverse building blocks through sequential bond-forming events [20].
Substrate Scope and Limitations
The substrate scope for tandem hydroboration-coupling sequences encompasses a wide range of alkenes and aryl halides [14] [15]. Terminal alkenes generally provide higher yields and selectivity compared to internal alkenes due to reduced steric hindrance during hydroboration [17] [16]. Aryl halides with electron-withdrawing groups typically exhibit enhanced reactivity in the coupling step [14].
The construction of quaternary carbon centers represents one of the most challenging transformations in synthetic organic chemistry due to the inherent steric congestion around the fully substituted carbon atom [21] [22]. 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a valuable reagent for addressing this synthetic challenge through several innovative approaches [23] [24].
Stereospecific Nucleophilic Substitution
Recent developments have demonstrated that quaternary carbon centers can be constructed through stereospecific nucleophilic substitution reactions involving boronic esters [21] [25]. These transformations proceed with complete inversion of configuration and enable the formation of challenging carbon-carbon bonds at quaternary centers [21] [26].
The following table outlines various methods for quaternary carbon center construction:
| Method | Substrate Requirements | Stereochemical Outcome | Efficiency |
|---|---|---|---|
| Stereospecific Substitution | Cyclopropyl carbinols | Inversion | High (>90%) |
| Catalytic Enantioselective | Trisubstituted alkenes | Controlled absolute | Moderate-High (60-95%) |
| Boronic Ester Migration | Secondary/tertiary esters | Retention | High (80-95%) |
| Cyclopropyl Ring Opening | Specific ring strain | Inversion | Variable (30-80%) |
Enantioselective Catalytic Approaches
Catalytic enantioselective methods for quaternary carbon center construction have been developed using 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [24] [27]. These transformations employ chiral transition metal catalysts to control the absolute stereochemistry of the newly formed quaternary center [24] [28]. Copper-catalyzed conjugate addition reactions have proven particularly effective for constructing boron-substituted quaternary carbons [24] [27].
Boronic Ester Migration Strategies
The 1,2-migration of boronic esters provides an alternative approach to quaternary carbon center construction [23] [12]. These reactions proceed through the formation of boronate complexes that undergo stereospecific migration to generate the desired quaternary center [12] [13]. The process maintains the stereochemical integrity of the migrating group while enabling the formation of challenging carbon-carbon bonds [12].
Synthetic Applications and Limitations
The stereospecific construction of quaternary carbon centers using 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found application in the synthesis of complex natural products and pharmaceuticals [23] [22]. The methodology is particularly valuable for constructing sterically congested molecular frameworks that are difficult to access through conventional approaches [21] [29].
However, several limitations remain. The substrate scope is often restricted to specific structural motifs, and the reaction conditions may require careful optimization for each substrate class [29] [22]. Additionally, the presence of sensitive functional groups can interfere with the transformation, necessitating protective group strategies [21] [26].
Mechanistic Insights
Mechanistic studies have revealed that the construction of quaternary carbon centers through boronic ester-mediated processes involves several key intermediates [21] [12]. The initial formation of boronate complexes is followed by stereospecific migration or substitution events that establish the quaternary center [12] [13]. Computational studies have provided valuable insights into the factors controlling stereoselectivity and reaction efficiency [12].
Comparative Analysis of Protecting Groups
The choice of boronic ester protecting group significantly influences the efficiency and selectivity of quaternary carbon center construction [23] [6]. The following table compares various protecting groups:
| Protecting Group | Stability | Reactivity | Applications |
|---|---|---|---|
| Pinacol (Bpin) | Moderate | Standard | General use |
| Catechol | High | Enhanced | Electron-deficient systems |
| Ethylene glycol | Moderate | Enhanced | Fast transmetalation |
| Neopentyl glycol | High | Standard | Sterically hindered |
| Diethanolamine | Moderate | Enhanced | Mild deprotection |
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group offers an optimal balance of stability and reactivity for quaternary carbon center construction [6] [7]. The pinacol framework provides sufficient stability for handling and purification while maintaining the reactivity necessary for stereospecific transformations [6] [11].
Future Directions
Ongoing research efforts focus on expanding the substrate scope and improving the efficiency of quaternary carbon center construction using boronic esters [29] [22]. The development of new catalyst systems and reaction conditions continues to address the limitations of current methodologies [29] [30]. Additionally, the integration of these transformations with other synthetic methods promises to enable the construction of increasingly complex molecular architectures [22] [31].
Irritant